Thiolopyrrolone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H24N6O6S4 |

|---|---|

Molecular Weight |

620.8 g/mol |

IUPAC Name |

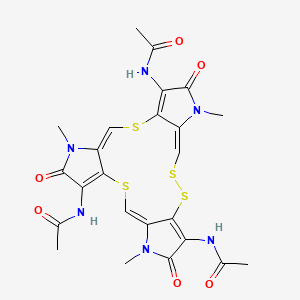

N-(14,22-diacetamido-5,12,20-trimethyl-6,13,21-trioxo-2,9,16,17-tetrathia-5,12,20-triazatetracyclo[17.3.0.04,8.011,15]docosa-1(22),3,7,10,14,18-hexaen-7-yl)acetamide |

InChI |

InChI=1S/C24H24N6O6S4/c1-10(31)25-16-19-13(28(4)22(16)34)7-37-20-15(30(6)23(35)17(20)26-11(2)32)9-39-40-21-14(8-38-19)29(5)24(36)18(21)27-12(3)33/h7-9H,1-6H3,(H,25,31)(H,26,32)(H,27,33) |

InChI Key |

VWGSGXQIXVLAHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=CSC3=C(C(=O)N(C3=CSSC4=C(C(=O)N(C4=CS2)C)NC(=O)C)C)NC(=O)C)N(C1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Thiolopyrrolone A: A Technical Guide to its Core Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolopyrrolone A is a recently discovered member of the dithiolopyrrolone (DTP) class of natural products, a family of sulfur-containing antibiotics with potent biological activities.[1] First isolated from the marine-derived Streptomyces sp. BTBU20218885, this compound exhibits a unique, unsymmetrical cyclized structure that distinguishes it from other members of the DTP family, such as the well-studied compounds thiolutin and holomycin.[1] DTPs are characterized by a core pyrrolinonodithiole skeleton and are known for their broad-spectrum antibacterial and antifungal activities, as well as promising anti-cancer properties.[2][3] The primary mechanism of action for this class of compounds is believed to be the inhibition of bacterial RNA synthesis.[2][3] This technical guide provides an in-depth overview of the chemical structure of this compound, a representative synthesis of the core dithiolopyrrolone scaffold, and the current understanding of its mechanism of action.

Chemical Structure of this compound

This compound possesses a novel macrocyclic skeleton, a feature that is unique among the dithiolopyrrolone analogues discovered to date.[1] Its chemical structure was elucidated using a combination of spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound [1]

| Property | Value |

| Molecular Formula | C12H12N2O3S2 |

| Molecular Weight | 312.0296 |

| HRESIMS [M+H]+ | 313.0366 (calculated for C12H13N2O3S2, 313.0362) |

| 1H NMR (DMSO-d6, 500 MHz) | δH 10.38 (1H, s), 7.08 (1H, s), 3.42 (3H, s), 3.20 (2H, t, J = 6.5 Hz), 2.80 (2H, t, J = 6.5 Hz), 2.04 (3H, s) |

| 13C NMR (DMSO-d6, 125 MHz) | δC 169.1, 164.8, 158.9, 137.5, 117.8, 115.5, 35.5, 34.0, 27.2, 22.5 |

Synthesis of the Dithiolopyrrolone Core

As the total synthesis of the newly discovered this compound has not yet been reported, this section details a representative synthesis of a closely related and well-studied dithiolopyrrolone, thiolutin. This synthesis, developed by Nicolaou and coworkers, provides a practical framework for the construction of the core dithiolopyrrolone scaffold.

The synthesis commences with the construction of a key pyrrolinone intermediate, followed by the introduction of the dithiole ring.

Experimental Protocol: Synthesis of Thiolutin (Representative)

This protocol is adapted from the total synthesis of thiolutin by Nicolaou et al. (Angew. Chem. Int. Ed.2011 , 50, 8090-8096).

Step 1: Synthesis of (Z)-ethyl 2-(acetylamino)-3-(tert-butoxycarbonyl)acrylate

To a solution of ethyl 2-(acetylamino)-2-(diethoxyphosphoryl)acetate (1.0 equiv) in tetrahydrofuran (THF, 0.2 M) at -78 °C is added lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv). The mixture is stirred for 30 minutes, followed by the addition of tert-butyl glyoxylate (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of tert-butyl 2-acetyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

The product from Step 1 (1.0 equiv) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM, 0.1 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene. The crude product is used in the next step without further purification.

Step 3: Synthesis of N-(4-oxopyrrolidin-3-yl)acetamide

The crude product from Step 2 is dissolved in methanol (0.1 M) and treated with sodium borohydride (NaBH4, 3.0 equiv) at 0 °C. The reaction is stirred for 1 hour and then quenched by the addition of acetone. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the product.

Step 4: Synthesis of Thiolutin

To a solution of the product from Step 3 (1.0 equiv) in a 1:1 mixture of THF and water (0.1 M) is added Lawesson's reagent (2.0 equiv). The mixture is heated to reflux for 4 hours. The reaction is then cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography to afford thiolutin.

Table 2: Summary of Reagents and Yields for Thiolutin Synthesis

| Step | Key Reagents | Product | Yield (%) |

| 1 | Ethyl 2-(acetylamino)-2-(diethoxyphosphoryl)acetate, LiHMDS, tert-butyl glyoxylate | (Z)-ethyl 2-(acetylamino)-3-(tert-butoxycarbonyl)acrylate | 85 |

| 2 | TFA, DCM | tert-butyl 2-acetyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | ~95 (crude) |

| 3 | NaBH4, Methanol | N-(4-oxopyrrolidin-3-yl)acetamide | 75 (over 2 steps) |

| 4 | Lawesson's reagent | Thiolutin | 40 |

Biological Activity and Mechanism of Action

This compound has demonstrated antibacterial activity against Bacille Calmette-Guérin (BCG), Mycobacterium tuberculosis, and Staphylococcus aureus.[1]

Table 3: Antibacterial Activity of this compound [1]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Bacille Calmette-Guérin (BCG) | 10 |

| Mycobacterium tuberculosis | 10 |

| Staphylococcus aureus | 100 |

The proposed mechanism of action for the dithiolopyrrolone class of antibiotics involves the inhibition of bacterial RNA polymerase, a key enzyme in transcription.[2][3] While the precise molecular interactions are still under investigation, it is believed that the disulfide bond in the dithiolopyrrolone core is crucial for its activity. In the reducing environment of the cell, the disulfide bond can be cleaved to form a dithiol, which is thought to be the active form of the molecule. This dithiol species may then interact with and inhibit RNA polymerase, thereby halting protein synthesis and leading to bacterial cell death.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a novel addition to the growing family of dithiolopyrrolone natural products. Its unique cyclized structure and significant antibacterial activity make it an intriguing target for further investigation in the field of antibiotic drug discovery. While a total synthesis of this compound is yet to be accomplished, the established synthetic routes to the core dithiolopyrrolone scaffold, as exemplified by the synthesis of thiolutin, provide a solid foundation for future synthetic endeavors. A deeper understanding of its mechanism of action, particularly its interaction with bacterial RNA polymerase, will be crucial for the rational design and development of new and more potent dithiolopyrrolone-based therapeutics. The information presented in this technical guide serves as a comprehensive resource for researchers and professionals dedicated to the advancement of novel antimicrobial agents.

References

- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiolopyrrolone A: A Technical Guide to its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolopyrrolone A belongs to the dithiolopyrrolone (DTP) class of natural product antibiotics, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds is not due to direct interaction with a specific protein target in their native state. Instead, this compound functions as a prodrug. Following entry into the bacterial cell, its core bicyclic ene-disulfide structure is reduced by cellular reductants, such as FAD-dependent oxidoreductases and small-molecule thiols. This reduction yields a reactive ene-dithiol intermediate. The primary mechanism of action of this activated form is the high-affinity chelation of essential metal ions, particularly zinc (Zn2+), leading to a disruption of cellular metal homeostasis. This sequestration of zinc results in the inhibition of a subset of zinc-dependent metalloenzymes that are crucial for bacterial survival. While early research suggested a role for DTPs in the inhibition of RNA synthesis, more recent and detailed mechanistic studies point to the disruption of metal homeostasis as the core antibacterial strategy.

Core Mechanism of Action: A Two-Step Process

The antibacterial activity of this compound is a well-orchestrated, two-step process that begins with its activation within the bacterial cytoplasm and culminates in the disruption of essential enzymatic functions. This mechanism is characteristic of the broader class of dithiolopyrrolone antibiotics.

Step 1: Reductive Activation (Prodrug Conversion)

This compound in its native state is a prodrug, meaning it is largely inactive until it undergoes a chemical transformation within the target bacterium. The key to its activation lies in the reduction of its internal disulfide bridge.

-

Intracellular Reduction: Once inside the bacterial cell, this compound is targeted by various cellular reductants. Studies on the prototypical DTP, holomycin, have shown that enzymes such as FAD-dependent oxidoreductases and thioredoxin reductases, as well as small-molecule thiols, can catalyze this reduction.[1][2]

-

Formation of the Active Ene-dithiol: This reductive process opens the disulfide bond to form a reactive ene-dithiol intermediate. This structural change is critical, as it unmasks the high-affinity metal-chelating capacity of the molecule.[3]

Step 2: Disruption of Metal Homeostasis and Metalloenzyme Inhibition

The activated ene-dithiol form of this compound is a potent metal chelator, with a particularly high affinity for zinc ions (Zn2+).[3]

-

Zinc Sequestration: The primary mode of action is the chelation of intracellular zinc, which effectively depletes the pool of this essential metal ion available for cellular processes.[3]

-

Inhibition of Zinc-Dependent Metalloenzymes: A direct consequence of zinc sequestration is the inhibition of a range of zinc-dependent metalloenzymes. These enzymes rely on zinc as a cofactor for their catalytic activity and structural integrity. By removing the active site zinc, the reduced this compound renders these enzymes non-functional.[3] Key examples of inhibited metalloenzymes identified in studies with holomycin include:

It is important to note that earlier hypotheses suggested that DTPs might directly inhibit RNA polymerase.[4] However, more recent evidence indicates that RNA polymerase is not a primary target, and the observed effects on transcription are likely a downstream consequence of the widespread cellular disruption caused by metal ion imbalance.[3]

Signaling Pathways and Cellular Processes Affected

The disruption of metal homeostasis by this compound has cascading effects on various cellular pathways. The primary insult of zinc depletion leads to a multi-faceted attack on bacterial physiology.

Caption: Mechanism of action of this compound.

Quantitative Data

The antibacterial activity of this compound and its analogs, such as thiolutin, has been quantified against a range of bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from published studies.

| Compound | Bacterial Species | MIC (µg/mL) | Reference |

| This compound | Bacille Calmette–Guérin (BCG) | 10 | [5] |

| Mycobacterium tuberculosis | 10 | [5] | |

| Staphylococcus aureus | 100 | [5] | |

| Thiolutin | Escherichia coli | 6.25 | [5] |

| Bacille Calmette–Guérin (BCG) | 0.3125 | [5] | |

| Mycobacterium tuberculosis | 0.625 | [5] | |

| Staphylococcus aureus | 3.125 | [5] |

Experimental Protocols

The elucidation of the mechanism of action of dithiolopyrrolones has relied on a variety of experimental techniques. Below are outlines of key methodologies.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard) is prepared in a suitable growth medium, such as Mueller-Hinton Broth.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Workflow for MIC determination.

Metalloenzyme Inhibition Assay

These assays are designed to quantify the inhibitory effect of the activated compound on a specific zinc-dependent enzyme.

-

Enzyme and Substrate Preparation: The purified target metalloenzyme and its specific substrate are prepared in a suitable buffer.

-

Compound Activation: this compound is pre-incubated with a reducing agent (e.g., dithiothreitol, DTT) to generate the active ene-dithiol form.

-

Inhibition Assay: The enzyme is incubated with varying concentrations of the activated this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement of Activity: The rate of product formation or substrate depletion is monitored over time, typically using a spectrophotometer or fluorometer.

-

Data Analysis: The data is used to calculate inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Resistance Mechanisms

Bacterial resistance to dithiolopyrrolones can emerge through mechanisms that prevent the activation of the prodrug.

-

Mutations in Redox Genes: Loss-of-function mutations in the genes encoding the reductases responsible for activating the DTP prodrug can lead to resistance.[1] By preventing the formation of the active ene-dithiol, the bacterium can evade the subsequent metal chelation and enzyme inhibition.

Conclusion and Future Directions

This compound represents a class of broad-spectrum antibacterial compounds with a unique mechanism of action. By functioning as a prodrug that, upon activation, disrupts cellular metal homeostasis, it employs a strategy that is distinct from many clinically used antibiotics. This disruption of a fundamental cellular process through the inhibition of a subset of metalloenzymes makes it a promising scaffold for further drug development.

Future research should focus on:

-

Identifying the full spectrum of bacterial reductases capable of activating this compound.

-

Characterizing the complete range of metalloenzymes that are inhibited by the activated form.

-

Exploring synthetic modifications to the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties.

-

Investigating its potential in combination therapies to overcome existing antibiotic resistance mechanisms.

Understanding the detailed molecular interactions and the full cellular consequences of this compound's action will be crucial for harnessing the therapeutic potential of this intriguing class of natural products in the fight against multidrug-resistant bacteria.

References

- 1. Item - Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - figshare - Figshare [figshare.com]

- 2. Antibiotic resistance in bacteria: novel metalloenzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Selected Bacterial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biological Activity of Thiolopyrrolone A against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biological activity of Thiolopyrrolone A, a novel cyclized thiolopyrrolone derivative, against Mycobacterium tuberculosis (M. tuberculosis). The document summarizes key quantitative data, outlines experimental protocols, and presents a putative mechanism of action based on current scientific understanding of related compounds.

Quantitative Data Summary

The antimycobacterial efficacy of this compound and its related compound, thiolutin, has been quantitatively assessed, with the Minimum Inhibitory Concentration (MIC) being the primary metric for activity. The data is compiled from the study by Song et al. (2022).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Thiolutin against Mycobacterial Strains [1][2][3][4]

| Compound | Mycobacterial Strain | MIC (µg/mL) |

| This compound | M. tuberculosis H37Rv (ATCC27294) | 10 |

| Bacille Calmette–Guérin (BCG) | 10 | |

| Thiolutin | M. tuberculosis H37Rv (ATCC27294) | 0.625 |

| Bacille Calmette–Guérin (BCG) | 0.3125 |

Experimental Protocols

The following section details the methodology employed for the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv and Bacille Calmette–Guérin (BCG), as described by Song et al. (2022).

Antimycobacterial Activity Assay

The antimycobacterial activity of this compound was determined using a microplate-based assay.

1. Preparation of Mycobacterial Cultures:

-

M. tuberculosis H37Rv (ATCC27294) and Bacille Calmette–Guérin (BCG) were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).

-

Cultures were incubated at 37°C until they reached the mid-logarithmic growth phase.

2. Preparation of Test Compound:

-

A stock solution of this compound was prepared by dissolving the compound in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the stock solution were prepared in Middlebrook 7H9 broth to achieve the final desired concentrations for the assay.

3. MIC Determination:

-

The assay was performed in 96-well microplates.

-

Each well contained the mycobacterial suspension and a specific concentration of this compound.

-

The final volume in each well was adjusted with Middlebrook 7H9 broth.

-

Control wells containing the mycobacterial suspension without the compound (growth control) and wells with broth only (sterility control) were included.

-

The microplates were incubated at 37°C for a period suitable for mycobacterial growth (typically 7-14 days).

-

The MIC was defined as the lowest concentration of this compound that resulted in the complete inhibition of visible mycobacterial growth.

Note on Cytotoxicity: As of the latest available literature, specific cytotoxicity studies for this compound on mammalian cell lines have not been reported. This represents a critical data gap for the further development of this compound as a potential therapeutic agent.

Visualizations: Proposed Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound and the experimental workflow for MIC determination.

Caption: Proposed Mechanism of Action of this compound in M. tuberculosis.

Caption: Experimental Workflow for MIC Determination of this compound.

Putative Mechanism of Action

While the precise molecular target of this compound in M. tuberculosis has not been definitively elucidated, the mechanism can be inferred from studies on the closely related dithiolopyrrolone antibiotic, thiolutin.

Thiolopyrrolones are believed to function as prodrugs.[5][6] Upon entering the bacterial cell, the intramolecular disulfide bond of this compound is likely reduced by mycobacterial reductases, such as thioredoxin reductase (TrxB), to form an active dithiol molecule.[5] This reduced form is a potent metal chelator, with a high affinity for divalent metal ions, particularly zinc (Zn²⁺).[7]

The sequestration of intracellular zinc disrupts the function of numerous essential zinc-dependent metalloenzymes within M. tuberculosis.[7] These enzymes are critical for various cellular processes, including protein folding, DNA and RNA synthesis, and metabolic regulation. By depleting the available zinc, this compound indirectly inhibits these vital pathways.

Furthermore, there is evidence to suggest that dithiolopyrrolones may also directly inhibit key enzymes. Studies on thiolutin have indicated that it can directly inhibit bacterial RNA polymerase, thereby halting transcription.[5][6][8] This dual-action mechanism, combining metal chelation and direct enzyme inhibition, likely contributes to the bacteriostatic or bactericidal effects of this compound against M. tuberculosis.

References

- 1. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thiolopyrrolone A: A Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of activity of Thiolopyrrolone A, a member of the dithiolopyrrolone class of antibiotics. This document consolidates available data on its efficacy against a range of bacterial pathogens, details the experimental methodologies for assessing its activity, and illustrates its proposed mechanism of action.

Introduction to this compound and the Dithiolopyrrolone Class

This compound, also known as holomycin, is a naturally occurring antibiotic produced by various bacteria, including Streptomyces species.[1] It belongs to the dithiolopyrrolone class of compounds, which are characterized by a unique pyrrolinonodithiole core structure.[2][3] Members of this class, including the closely related thiolutin, have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][4] Their mechanism of action is primarily attributed to the inhibition of bacterial RNA polymerase, although the precise molecular interactions are still under investigation.[2][3][5] Some studies also suggest that dithiolopyrrolones may act as prodrugs, requiring intracellular reduction to an active dithiol form that can disrupt bacterial metal homeostasis.[1][6]

Quantitative Antibacterial Spectrum of Activity

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of holomycin (this compound) against a panel of pathogenic bacteria, as determined by the agar dilution method.[7]

| Bacterial Species | Gram Stain | MIC (µg/mL) | Susceptibility Category |

| Staphylococcus aureus | Gram-positive | 0.1 - 1 | Highly Susceptible |

| Streptococcus pyogenes | Gram-positive | 0.1 - 1 | Highly Susceptible |

| Streptococcus pneumoniae | Gram-positive | 0.1 - 1 | Highly Susceptible |

| Enterococcus faecalis | Gram-positive | 2 - 8 | Moderately Susceptible |

| Escherichia coli | Gram-negative | 2 - 8 | Moderately Susceptible |

| Klebsiella pneumoniae | Gram-negative | 2 - 8 | Moderately Susceptible |

| Salmonella Typhimurium | Gram-negative | 2 - 8 | Moderately Susceptible |

| Shigella sonnei | Gram-negative | 2 - 8 | Moderately Susceptible |

| Haemophilus influenzae | Gram-negative | 0.1 - 1 | Highly Susceptible |

| Moraxella catarrhalis | Gram-negative | 0.1 - 1 | Highly Susceptible |

| Enterobacter cloacae | Gram-negative | 16 - 64 | Relatively Unsusceptible |

| Morganella morganii | Gram-negative | 16 - 64 | Relatively Unsusceptible |

| Pseudomonas aeruginosa | Gram-negative | 16 - 64 | Relatively Unsusceptible |

Data sourced from Oliva et al. (2001).[7]

Experimental Protocols: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[8] The following protocol outlines the key steps involved in this assay.

3.1. Materials

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

This compound (or analog) stock solution of known concentration

-

Sterile diluent (e.g., broth or saline)

-

Pipettes and sterile tips

-

Incubator set at 35-37°C

-

Plate reader or visual assessment tool

3.2. Methodology

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of the 96-well microtiter plate using the growth medium as the diluent. This creates a range of antibiotic concentrations.

-

Inoculum Preparation: The bacterial culture is diluted in the growth medium to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL. This is often achieved by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included on each plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.[8]

-

MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in determining the antibacterial spectrum of this compound using the broth microdilution method.

Caption: Experimental workflow for MIC determination.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of bacterial RNA polymerase, which is essential for transcription.

Caption: Inhibition of bacterial transcription.

References

- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiolutin | CAS 87-11-6 | Tocris Bioscience [tocris.com]

- 6. pnas.org [pnas.org]

- 7. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

Unveiling Thiolopyrrolone A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Thiolopyrrolone A, a novel cyclized dithiolopyrrolone. The document details its natural source, comprehensive experimental protocols for its isolation and purification, and an analysis of its spectroscopic data. Furthermore, it delves into the potential mechanisms of action for this class of compounds, offering valuable insights for drug discovery and development.

Natural Source: A Marine-Derived Actinomycete

This compound is a secondary metabolite produced by the marine-derived actinomycete, Streptomyces sp. BTBU20218885.[1][2] This strain was isolated from a mud sample collected from the intertidal zone in Xiamen, China.[2] Actinomycetes, particularly from the genus Streptomyces, are renowned for their ability to produce a diverse array of bioactive compounds, making marine environments a fertile ground for the discovery of novel therapeutics.[1]

Fermentation and Extraction

The production of this compound is achieved through submerged fermentation of Streptomyces sp. BTBU20218885. The following sections detail the experimental protocol for cultivation and subsequent extraction of the target compound.

Fermentation Protocol

The strain is cultivated on ISP2 agar plates for initial growth. For large-scale production, a seed culture is prepared and then inoculated into a suitable production medium.

Table 1: Fermentation Parameters [2]

| Parameter | Value |

| Strain | Streptomyces sp. BTBU20218885 |

| Growth Medium (Agar) | ISP2 (0.4% Yeast Extract, 1% Malt Extract, 0.4% Dextrose, 2% Agar) |

| pH | 7.2 |

| Temperature | 28 °C |

Extraction Protocol

Following fermentation, the culture broth is processed to extract the secondary metabolites, including this compound. The process involves separating the mycelial cake from the supernatant, followed by solvent-based extraction.

Table 2: Extraction Parameters [1][2]

| Step | Procedure |

| 1. Separation | The culture broth is centrifuged to separate the supernatant and the mycelial cake. |

| 2. Liquid-Liquid Extraction | The supernatant is extracted three times with an equal volume of ethyl acetate (EtOAc). |

| 3. Concentration | The combined ethyl acetate extracts are evaporated to dryness in vacuo to yield a dark residue. |

Isolation and Purification

The crude extract obtained from the fermentation broth is a complex mixture of compounds. A multi-step purification process is employed to isolate this compound.

Initial Purification: Trituration

The dried crude extract is first subjected to sequential trituration with solvents of increasing polarity to achieve a preliminary separation.

Table 3: Trituration Solvents [1][2]

| Solvent |

| Hexane |

| Dichloromethane (CH₂Cl₂) |

| Methanol (MeOH) |

This process yields soluble fractions in each solvent and a precipitate, which is further purified.

Final Purification: High-Performance Liquid Chromatography (HPLC)

The precipitate from the trituration step is subjected to preparative HPLC for the final purification of this compound.

Table 4: HPLC Purification Parameters [1][2]

| Parameter | Specification |

| Instrument | Agilent ZORBAX SB-C18 |

| Column Dimensions | 250 × 9.4 mm |

| Particle Size | 5 µm |

| Mobile Phase | Acetonitrile/H₂O |

| Gradient | 30% to 100% Acetonitrile |

| Time | 0–20 min |

| Flow Rate | 3.0 mL/min |

This purification protocol yielded 3.5 mg of this compound as a light-yellow amorphous powder.[1][2]

Structural Elucidation: Spectroscopic Data

The chemical structure of this compound was determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Data

Table 5: HRESIMS Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₂₄H₂₄N₆O₆S₄ |

| Ionization Mode | [M+H]⁺ |

| Calculated m/z | 621.0713 |

| Observed m/z | 621.0712 |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in DMSO-d₆. The detailed chemical shifts are presented in the original research publication. This data provides the structural backbone and connectivity of the molecule.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been explicitly studied. However, research on the broader class of dithiolopyrrolones provides significant insights into their potential biological targets and signaling pathways.

Initially, dithiolopyrrolones were thought to exert their antibiotic effect by inhibiting bacterial RNA polymerase.[3][4] However, more recent evidence suggests a primary mechanism involving the disruption of metal homeostasis.[5]

This proposed mechanism involves the following steps:

-

Reductive Activation: The disulfide bond in the dithiolopyrrolone core is reduced by intracellular reductants.

-

Metal Chelation: The reduced form of the molecule acts as a potent chelator of divalent metal ions, particularly zinc (Zn²⁺).

-

Enzyme Inhibition: By sequestering zinc, the dithiolopyrrolone inhibits the activity of zinc-dependent metalloenzymes, which are crucial for various cellular processes.

A recent study on thiolutin, a related dithiolopyrrolone, has revived the possibility of direct RNA polymerase inhibition, suggesting that under specific conditions (in the presence of Mn²⁺ and a reducing agent), it can directly inhibit RNA polymerase II.[6] This indicates that dithiolopyrrolones may possess multiple mechanisms of action.

Below are diagrams illustrating the experimental workflow for the isolation of this compound and the proposed signaling pathway for the mechanism of action of dithiolopyrrolones.

Caption: Isolation Workflow for this compound.

Caption: Proposed Mechanism of Action for Dithiolopyrrolones.

References

- 1. mdpi.com [mdpi.com]

- 2. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Thiolopyrrolone A and Its Derivatives: A Technical Guide to Their Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolopyrrolone A and its derivatives belong to the broader class of dithiolopyrrolones (DTPs), a group of natural products characterized by a unique bicyclic pyrrolinonodithiole core.[1] First isolated in the mid-20th century, this class of compounds has garnered significant interest due to its potent and broad-spectrum biological activities.[2][3] DTPs, including this compound, exhibit notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as promising anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the biological properties of this compound and its derivatives, with a focus on their antimicrobial and cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Biological Activities of this compound and Related Derivatives

The biological activities of this compound and its analogs are primarily attributed to their unique chemical structure, particularly the reactive disulfide bridge within the dithiolopyrrolone core.[4][5] This feature is central to their mechanism of action and confers a range of biological effects.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antibacterial activity against a variety of pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Thiolutin

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Mycobacterium bovis (BCG) | 10 | [6] |

| This compound | Mycobacterium tuberculosis H37Rv | 10 | [6] |

| This compound | Staphylococcus aureus ATCC 25923 | 100 | [6] |

| Thiolutin | Escherichia coli ATCC 25923 | 6.25 | [6] |

| Thiolutin | Mycobacterium bovis (BCG) | 0.3125 | [6] |

| Thiolutin | Mycobacterium tuberculosis H37Rv | 0.625 | [6] |

| Thiolutin | Staphylococcus aureus ATCC 25923 | 3.125 | [6] |

Cytotoxic Activity

In addition to their antimicrobial effects, dithiolopyrrolones have been investigated for their cytotoxic activity against various cancer cell lines. This has led to their consideration as potential scaffolds for the development of novel anti-cancer agents.[2] The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic potential of these compounds, indicating the concentration required to inhibit 50% of a biological or biochemical function.

(Quantitative data for the cytotoxic activity of this compound was not available in the search results. The following table presents data for related dithiolopyrrolone compounds to illustrate the general cytotoxic potential of this class of molecules.)

Mechanism of Action

The biological activity of dithiolopyrrolones is not due to a direct interaction with a single target but rather a more complex mechanism involving their chemical reactivity within the cellular environment.[5] These compounds act as "prochelators," meaning they are activated within the cell to become potent metal-chelating agents.[4]

The proposed mechanism of action involves a reductive activation of the disulfide bridge in the dithiolopyrrolone core by intracellular reducing agents such as glutathione (GSH).[4] This reduction opens the disulfide ring, forming a dithiol that is a high-affinity chelator of metal ions, particularly zinc (Zn²⁺).[4][5] The chelation of zinc disrupts cellular metal homeostasis, leading to the inhibition of essential zinc-dependent metalloenzymes.[5] This disruption of multiple essential pathways simultaneously contributes to the broad-spectrum antimicrobial and cytotoxic effects of these compounds.[5]

Mechanism of action of this compound derivatives.

Experimental Protocols

The evaluation of the biological properties of this compound and its derivatives involves a series of standardized experimental protocols. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Growth Medium: Use an appropriate broth medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria).

-

Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

96-Well Microtiter Plate: Sterile, U-bottomed plates.

2. Procedure:

-

Serial Dilution: Dispense 50 µL of the growth medium into all wells of the microtiter plate. Add 50 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

Inoculation: Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well.

-

Controls:

-

Positive Control: A well containing the growth medium and the inoculum, but no test compound.

-

Negative Control: A well containing only the growth medium.

-

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

1. Preparation of Materials:

-

Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7).

-

Culture Medium: The appropriate complete culture medium for the chosen cell line.

-

Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent.

-

MTT Reagent: A solution of MTT in phosphate-buffered saline (PBS).

-

Solubilization Solution: A solution to dissolve the formazan crystals (e.g., DMSO or a solution of SDS in HCl).

-

96-Well Flat-Bottomed Plate: Sterile plates for cell culture.

2. Procedure:

-

Cell Seeding: Seed the cells into the 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Addition of MTT: After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: From Natural Source to Bioactive Compound

The discovery and characterization of novel this compound derivatives from natural sources typically follows a systematic workflow. This process, known as bioassay-guided fractionation, involves the separation of a complex natural extract into simpler fractions, with each fraction being tested for biological activity to guide the isolation of the active compound.

Workflow for isolation and characterization of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant antimicrobial and cytotoxic potential. Their unique mechanism of action, involving reductive activation and disruption of cellular metal homeostasis, offers a potential avenue for overcoming existing drug resistance mechanisms. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of these compounds as novel therapeutic agents. Further research into the synthesis of new derivatives and a deeper understanding of their structure-activity relationships will be crucial in unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. pnas.org [pnas.org]

- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

Unraveling the Enigmatic Core of Thiolopyrrolone A: A Technical Guide to its Unsymmetrical Sulfur-Containing Structure

For Immediate Release

BEIJING – In a significant advancement for natural product chemistry and drug discovery, researchers have elucidated the unique unsymmetrical sulfur-containing macrocyclic structure of Thiolopyrrolone A, a novel cyclized thiolopyrrolone derivative. Isolated from the marine-derived actinomycete, Streptomyces sp. BTBU20218885, this compound exhibits promising antibacterial activity, positioning it as a potential candidate for further drug development. This technical guide provides an in-depth analysis of its structure, isolation, and biological activity for researchers, scientists, and drug development professionals.

This compound was first identified from a mud sample collected in the coastal region of Xiamen, China.[1] This discovery highlights the vast, untapped potential of marine microorganisms as a source of novel therapeutic agents.

Molecular Architecture and Spectroscopic Data

This compound possesses a molecular formula of C₂₄H₂₄N₆O₆S₄, as determined by high-resolution electrospray ionization mass spectroscopy (HRESIMS).[1] The intricate and unsymmetrical nature of its macrocyclic skeleton, a first for this class of compounds, was determined through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis.[1]

Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 2 | 164.7 | |

| 3 | 120.3 | 7.29 (s) |

| 3a | 118.8 | |

| 6 | 148.9 | |

| 6a | 114.5 | |

| 7 | 163.2 | |

| 8 | 97.8 | 6.47 (s) |

| 1'-Me | 12.8 | 2.15 (s) |

| 2' | 168.1 | |

| 2'' | 164.5 | |

| 3'' | 120.2 | 7.28 (s) |

| 3a'' | 118.7 | |

| 6'' | 148.8 | |

| 6a'' | 114.4 | |

| 7'' | 163.0 | |

| 8'' | 97.7 | 6.46 (s) |

| 1'''-Me | 12.7 | 2.14 (s) |

| 2''' | 168.0 | |

| N4-CH₃ | 28.9 | 3.48 (s) |

| N7-CH₂ | 40.1 | 4.20 (d, 14.0), 4.08 (d, 14.0) |

| N4''-CH₃ | 28.8 | 3.47 (s) |

| N7''-CH₂ | 39.9 | 4.18 (d, 14.0), 4.06 (d, 14.0) |

| CH₂-O | 65.2 | 4.55 (t, 5.5) |

| O-CH₂ | 65.1 | 4.53 (t, 5.5) |

Isolation and Purification Protocol

The isolation of this compound from Streptomyces sp. BTBU20218885 involved a meticulous multi-step process to ensure the purity of the final compound.

dot

Caption: Experimental workflow for the isolation of this compound.

The producing strain, identified as Streptomyces sp. BTBU20218885 through 16S rDNA sequence analysis, was cultured in a liquid medium. The culture broth was then extracted with ethyl acetate. The resulting crude extract was subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Biological Activity and Potential Mechanism of Action

This compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains.

| Microorganism | MIC (µg/mL) |

| Bacille Calmette–Guérin (BCG) | 10 |

| Mycobacterium tuberculosis | 10 |

| Staphylococcus aureus | 100 |

While the precise mechanism of action for this compound is still under investigation, the broader class of dithiolopyrrolones is known to interfere with bacterial RNA synthesis. It is hypothesized that this compound may follow a similar pathway, potentially inhibiting bacterial growth by disrupting essential transcriptional processes. The unsymmetrical nature of its structure may confer a novel mode of interaction with its molecular target.

dot

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Differences Between Thiolopyrrolone A and Thiolutin

This technical guide provides a detailed comparative analysis of this compound and thiolutin, two members of the dithiolopyrrolone (DTP) class of natural products. Dithiolopyrrolones are a group of antibiotics, first isolated in the mid-20th century, known for their unique bicyclic structure containing a disulfide bridge.[1] This core structure is crucial for their broad-spectrum biological activity against various bacteria and their potential as anticancer agents.[1][2] Thiolutin is a well-studied member of this class, while this compound is a more recently discovered, structurally unique analogue.[3] Understanding the distinct structural features of these molecules is critical for elucidating their mechanisms of action and for guiding future drug development efforts.

Core Structural and Physicochemical Comparison

Thiolutin is a monomeric compound characterized by the foundational bicyclic pyrrolinonodithiole core.[1] In contrast, this compound represents a significant structural departure, existing as a unique, unsymmetrical macrocyclic pseudo-trimer of the thiolopyrrolone framework.[3] This fundamental difference in their molecular architecture is the primary distinction between the two compounds.

The quantitative physicochemical properties of this compound and thiolutin are summarized below for direct comparison.

| Property | Thiolutin | This compound | Reference |

| Molecular Formula | C₈H₈N₂O₂S₂ | C₂₄H₂₄N₆O₆S₆ | [3][4] |

| Molecular Weight | 228.3 g/mol | 684.9 g/mol | [3][4] |

| Core Structure | Monomeric Bicyclic Pyrrolinonodithiole | Macrocyclic Pseudo-trimer | [3] |

| CAS Number | 87-11-6 | Not available | [5] |

| Appearance | Yellow Powder | Not specified | [4] |

Visualization of Structural Differences

The logical relationship and structural divergence between the common dithiolopyrrolone core, the monomeric thiolutin, and the cyclized this compound can be visualized as a hierarchical progression.

Caption: Hierarchical relationship from the core DTP structure to thiolutin and this compound.

The most critical distinction is the arrangement of the core unit. Thiolutin is a single unit, whereas this compound is composed of three of these units linked into a large ring.

References

- 1. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dithiolopyrrolones are Prochelators that are Activated by Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiolutin | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]

- 5. scbt.com [scbt.com]

Preliminary In Vitro Efficacy of Thiolopyrrolone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of Thiolopyrrolone A, a novel macrocyclic antibiotic. This compound belongs to the dithiolopyrrolone (DTP) class of natural products, which are characterized by a unique bicyclic structure containing a disulfide bridge essential for their biological activity.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes and proposed mechanisms of action.

Quantitative Data Summary

This compound, a cyclized thiolopyrrolone derivative isolated from the marine-derived Streptomyces sp. BTBU20218885, has demonstrated antibacterial activity against several pathogenic bacteria.[4][5][6][7] The minimum inhibitory concentration (MIC) values from initial in vitro screenings are summarized in the table below.

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| Bacille Calmette-Guérin (BCG) | 10 | [7][8][9] |

| Mycobacterium tuberculosis | 10 | [7][8][9] |

| Staphylococcus aureus | 100 | [7][8][9] |

Experimental Protocols

The following section outlines the typical methodologies employed in the preliminary in vitro evaluation of novel antimicrobial compounds like this compound.

1. Isolation and Purification of this compound

-

Fermentation: The marine-derived Streptomyces sp. BTBU20218885 is cultured in a suitable broth medium under optimized conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compounds are extracted from the mycelium and/or supernatant using organic solvents such as ethyl acetate or butanol.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the purified this compound is determined using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antimicrobial efficacy.

-

Microorganism Preparation: The test microorganisms (e.g., M. tuberculosis, S. aureus) are cultured in their respective appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: this compound is serially diluted in a multi-well microtiter plate containing the appropriate growth medium. A range of concentrations is prepared to determine the inhibitory endpoint.

-

Inoculation: Each well is inoculated with the standardized suspension of the test microorganism. Positive (microorganism and medium, no drug) and negative (medium only) controls are included.

-

Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for S. aureus; specialized conditions for M. tuberculosis).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Mechanism of Action

While specific mechanistic studies for this compound have not yet been published, the broader class of dithiolopyrrolones is believed to exert its antimicrobial effects through the inhibition of RNA synthesis.[10] Early studies on related compounds suggest that they may interfere with bacterial RNA polymerase, thereby halting transcription and leading to a bacteriostatic or bactericidal effect.[10] The disulfide bridge within the core structure of dithiolopyrrolones is considered a key pharmacophore, crucial for their biological activity.[1][2] Further research is necessary to elucidate the precise molecular target and mechanism of action of this compound.

References

- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Nyuzenamides A and B: Bicyclic Peptides with Antifungal and Cytotoxic Activity from a Marine-Derived <i>Streptomyces</i… [ouci.dntb.gov.ua]

- 8. mdpi-res.com [mdpi-res.com]

- 9. mdpi.com [mdpi.com]

- 10. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Thiolopyrrolone A using Broth Microdilution Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiolopyrrolone A is a member of the dithiolopyrrolone class of natural products, which are known for their broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.[1][2] These compounds possess a unique pyrrolinonodithiole skeleton.[1] The antibacterial mode of action for some dithiolopyrrolones is believed to involve the inhibition of RNA synthesis.[1] this compound, a cyclized derivative identified from a marine-derived Streptomyces sp., has demonstrated antibacterial activity against several bacterial strains, making it a compound of interest in the search for new antimicrobial agents.[3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[4][5][6][7]

Purpose

This document outlines the materials and a step-by-step procedure for performing a broth microdilution MIC assay to quantify the in vitro antibacterial activity of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) |

| Mycobacterium bovis | BCG Pasteur 1173P2 | 10[3] |

| Mycobacterium tuberculosis | H37Rv (ATCC27294) | 10[3] |

| Staphylococcus aureus | ATCC 25923 | 100[3] |

| Escherichia coli | ATCC 25923 | >100 (Inactive)[3] |

| Candida albicans | ATCC 10231 | >100 (Inactive)[3] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on established broth microdilution methods.[4][5][7][8][9][10]

1. Materials and Reagents

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile 96-well microtiter plates

-

Sterile test tubes

-

Micropipettes and sterile tips

-

0.5 McFarland turbidity standard

-

Spectrophotometer or McFarland densitometer

-

Incubator (35 ± 1°C)[10]

-

Sterile saline (0.85% NaCl)

-

Positive control antibiotic (e.g., ampicillin, gentamicin)

-

Negative control (broth only)

-

Growth control (broth with bacterial inoculum)

2. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as DMSO. The concentration should be at least 10 times the highest concentration to be tested.[4]

-

Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth (typically ≤1% v/v).

3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.[4]

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[4]

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

4. Assay Procedure (in 96-well plate)

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each bacterial strain to be tested.

-

Add 200 µL of the highest concentration of this compound (in CAMHB) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control antibiotic in a separate row of the plate, following the same serial dilution procedure.

5. Incubation

-

Seal the microtiter plate or cover with a lid to prevent evaporation.

-

Incubate the plate at 35 ± 1°C for 16-20 hours in an aerobic atmosphere.[5][10]

6. Determination of MIC

-

Following incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5][8]

-

The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Mandatory Visualizations

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptools.vaccinium.org [ptools.vaccinium.org]

- 3. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. mdpi.com [mdpi.com]

Preparation of Thiolopyrrolone A Stock Solutions for Experimental Use

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiolopyrrolone A is a member of the dithiolopyrrolone class of natural products, which are known for their unique bicyclic structure containing a critical disulfide bridge.[1][2] These compounds have garnered significant interest in the scientific community due to their broad-spectrum antibacterial and potent antitumor activities.[3][4][5] The biological mechanism of action is believed to involve the intracellular reduction of the disulfide bond, leading to the formation of a reactive dithiol that can interact with cellular targets.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a light-yellow amorphous powder. While specific solubility data for this compound is not widely available, information on related dithiolopyrrolones such as holomycin, thiolutin, and aureothricin suggests that it is likely soluble in organic solvents. Based on the purification of this compound in a mixture of acetonitrile and water, and the use of dimethylformamide (DMF) for other dithiolopyrrolones, the following solvents are recommended for initial solubility testing.[1]

Table 1: Recommended Solvents for this compound

| Solvent | Recommended Use | Notes |

| Dimethylformamide (DMF) | Primary solvent for creating high-concentration stock solutions. | Based on protocols for related compounds.[1] May require an inert atmosphere for preparation due to potential sensitivity to oxidation. |

| Dimethyl Sulfoxide (DMSO) | Alternative primary solvent for high-concentration stock solutions. | A common solvent for water-insoluble compounds. Test for interference in specific assays. |

| Acetonitrile | Used in purification, suggesting good solubility. | Can be used for stock solutions, particularly for analytical purposes. |

| Ethanol | Secondary solvent, may be suitable for lower concentration working solutions. | Test solubility at the desired concentration. |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

High-purity, anhydrous solvents (DMF or DMSO)

-

Sterile, amber glass vials or cryovials with tight-fitting caps

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

-

Optional: Inert gas (e.g., nitrogen or argon) dispensing system

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMF)

This protocol is based on methods used for structurally similar dithiolopyrrolones and may require optimization for this compound.[1]

-

Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture onto the compound.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Formula: C₂₄H₂₅N₆O₆S₄, Molecular Weight: 621.75 g/mol ), you would weigh out 0.622 mg.

-

Solvent Addition: Add the appropriate volume of anhydrous DMF to the vial. It is recommended to perform this step under an inert atmosphere (e.g., by flushing the vial with nitrogen gas) to minimize the risk of oxidation of the disulfide bond.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but monitor for any signs of degradation.

-

Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. This minimizes freeze-thaw cycles and exposure to light and air.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.

Storage and Stability

-

Long-term Storage: Store the aliquoted stock solutions at -20°C or -80°C, protected from light. Under these conditions, stock solutions of related bioactive molecules are generally stable for up to one month.

-

Short-term Storage: If a vial is opened to prepare a working solution, it should be used promptly. Avoid repeated freeze-thaw cycles.

-

Stability Considerations: The disulfide bond in dithiolopyrrolones can be susceptible to reduction. Therefore, it is crucial to use anhydrous solvents and minimize exposure to air. The stability of this compound in solution has not been extensively studied; therefore, it is recommended to prepare fresh stock solutions regularly and visually inspect for any precipitation or color change before use.

Preparation of Working Solutions

-

Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

-

Dilution: Prepare the final working solution by diluting the stock solution in the appropriate aqueous buffer or cell culture medium for your experiment.

-

Immediate Use: It is recommended to use the working solution immediately after preparation, as the stability of this compound in aqueous solutions is unknown.

Safety and Handling Precautions

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and the solvents used for its dissolution.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Disposal: Dispose of all waste materials, including empty vials and used pipette tips, in accordance with institutional and local regulations for chemical waste.

Mechanism of Action and Experimental Considerations

The proposed mechanism of action for dithiolopyrrolones involves the reduction of the disulfide bridge to form a dithiol. This can be influenced by the presence of reducing agents in the experimental system, such as glutathione in cell culture media or dithiothreitol (DTT) in certain biochemical assays.

Researchers should be mindful of the potential for interactions between this compound and components of their experimental setup. It is advisable to perform control experiments to assess the effect of the solvent (e.g., DMF or DMSO) on the assay at the final working concentration.

References

- 1. d-nb.info [d-nb.info]

- 2. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Thiolopyrrolone A in Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Thiolopyrrolone A, a member of the dithiolopyrrolone class of antibiotics, in various antibacterial susceptibility testing (AST) methods. The protocols detailed herein are intended to assist in the evaluation of its intrinsic antimicrobial activity and its potential synergistic effects with other antibacterial agents.

Introduction to this compound

This compound belongs to the dithiolopyrrolone (DTP) family of natural products, which are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[1][2]. The unique mechanism of action of DTPs involves a "prochelator" strategy. Following cellular uptake, the disulfide bond in the DTP core is reduced by intracellular reductants such as glutathione, activating the molecule into a potent metal-chelating agent[3][4]. This active form disrupts essential bacterial processes by chelating intracellular metal ions, particularly zinc, leading to the inhibition of metalloenzymes and the overall disruption of metal homeostasis[3].

Data Presentation: Antibacterial Activity of this compound

The intrinsic antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes available MIC data for this compound and a related dithiolopyrrolone, Thiolutin.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Thiolutin against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 100 |

| This compound | Bacille Calmette-Guérin (BCG) | 10 |

| This compound | Mycobacterium tuberculosis | 10 |

| Thiolutin | Escherichia coli | 6.25 |

| Thiolutin | Staphylococcus aureus | 3.125 |

| Thiolutin | Bacille Calmette-Guérin (BCG) | 0.3125 |

| Thiolutin | Mycobacterium tuberculosis | 0.625 |

Data sourced from literature reports.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results. Based on the chemical properties of related compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

-

Vortex the tube thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

This compound stock solution

-

96-well sterile, clear, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Protocol:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the highest desired final concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentrations to their final test concentrations.

-

Include a positive control (broth and bacteria, no drug) and a negative control (broth only) on each plate.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific bacterium.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Checkerboard Assay for Synergy Testing